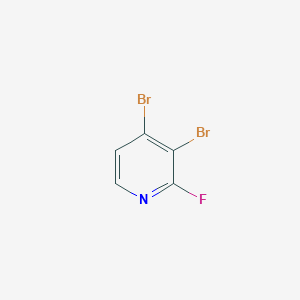

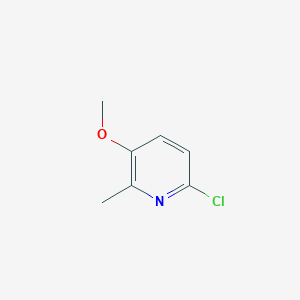

3,4-Dibromo-2-fluoropyridine

説明

3,4-Dibromo-2-fluoropyridine (3,4-DBF) is an organofluorine compound that has been extensively studied for its various applications in the field of science. It is a colorless, odorless, and flammable liquid that is soluble in organic solvents. It is an important intermediate in the synthesis of a variety of compounds and is used in the manufacture of pharmaceuticals, dyes, pesticides, and other chemicals. 3,4-DBF has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.

科学的研究の応用

Medical Imaging and Radiopharmaceuticals

Fluorine-18 labeled fluoropyridines, closely related to 3,4-dibromo-2-fluoropyridine, are increasingly used in medical imaging, particularly in Positron Emission Tomography (PET). These compounds offer stable tracer options for in vivo imaging, overcoming limitations associated with other fluorinated positions in pyridines (Carroll, Nairne, & Woodcraft, 2007).

Chemical Synthesis and Heterocyclic Chemistry

Research in heterocyclic chemistry has leveraged compounds like this compound for various synthesis processes. For instance, directed lithiation techniques have been developed to create disubstituted pyridines, a class to which this compound belongs. These methods enable selective functionalization of pyridine rings, which is crucial in the synthesis of complex organic molecules (Marsais, Trécourt, Breant, & Quéguiner, 1988).

Advanced Material Science

In the field of material science, fluoroaromatics like this compound are explored for their unique properties. The manipulation of fluorinated pyridines can lead to the development of novel materials with specific electronic or photonic properties. The synthesis and study of these materials contribute to advancing technologies in areas such as semiconductors and nanotechnology (Awad et al., 2004).

Pharmaceutical Research

Though excluded from consideration of drug use and dosage, the synthesis and functionalization of compounds like this compound play a role in pharmaceutical research. These compounds are often intermediates or key components in the synthesis of more complex molecules with potential therapeutic applications. Their reactivity and stability are crucial in designing drugs with desired properties and efficacy (Pesti et al., 2000).

Safety and Hazards

The safety information for 3,4-Dibromo-2-fluoropyridine indicates that it has a hazard class of 6.1 and a packing group of III . The GHS symbol is GHS07, and the signal word is “Warning”. The hazard statements include H302+H312+H332-H315-H319-H335, and the precautionary statements include P260-P280-P312 .

将来の方向性

Fluoropyridines, including 3,4-Dibromo-2-fluoropyridine, have potential applications in various fields such as agriculture and medicine . They are often used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

特性

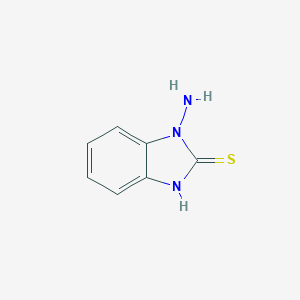

IUPAC Name |

3,4-dibromo-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-2-9-5(8)4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALUGCFMNLTFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568806 | |

| Record name | 3,4-Dibromo-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137718-84-4 | |

| Record name | 3,4-Dibromo-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)